2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide
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Description
2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide have been explored in various studies. For instance, the synthesis of aminosugars, derivatives of 2-acetamido-2-deoxy-D-mannose, involved the preparation and characterization of N-glycosides and p-nitrophenyl glycoside by using ammonium chloride as a catalyst and a fusion method, respectively (J. Yoshimura et al., 1972). Another study focused on the synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, highlighting a concise and efficient synthetic route to rare aminosugars (Ye Cai et al., 2009).
Biological Activity and Applications
The biological activity and potential applications of compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide have been the subject of research. MRE 2029-F20, a compound with a similar structural framework, has been identified as a selective antagonist ligand for A2B adenosine receptors, demonstrating the potential for pharmacological characterization of human A2B adenosine receptor subtype (P. Baraldi et al., 2004). Another study synthesized and characterized the crystal structure and biological activity of a compound with a furan and pyrazole framework, indicating moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(8-12-1-2-15-16(7-12)25-11-24-15)21-9-14-18(20-5-4-19-14)13-3-6-23-10-13/h1-7,10H,8-9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURYUILBBIWJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.